Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-ethyl-N-phenylbenzamide

physicochemical profiling logP comparison drug-likeness

3-Bromo-N-ethyl-N-phenylbenzamide (CAS 331274-45-4; molecular formula C15H14BrNO; molecular weight 304.18 g/mol) is a fully substituted tertiary benzamide characterized by a bromine atom at the meta-position of the benzoyl ring and simultaneous N-ethyl and N-phenyl substitution on the amide nitrogen. Unlike secondary benzamides that retain an amide N–H capable of hydrogen-bond donation, the disubstituted nitrogen eliminates this H-bond donor capacity while introducing significant steric bulk and modulating the electron density at the carbonyl oxygen.

Molecular Formula C15H14BrNO
Molecular Weight 304.18g/mol
Cat. No. B402843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-ethyl-N-phenylbenzamide
Molecular FormulaC15H14BrNO
Molecular Weight304.18g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C15H14BrNO/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2H2,1H3
InChIKeyYJCLJFQBWRTANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-ethyl-N-phenylbenzamide – Structural Baseline and Comparator Landscape for Procuring the C15H14BrNO Benzamide


3-Bromo-N-ethyl-N-phenylbenzamide (CAS 331274-45-4; molecular formula C15H14BrNO; molecular weight 304.18 g/mol) is a fully substituted tertiary benzamide characterized by a bromine atom at the meta-position of the benzoyl ring and simultaneous N-ethyl and N-phenyl substitution on the amide nitrogen . Unlike secondary benzamides that retain an amide N–H capable of hydrogen-bond donation, the disubstituted nitrogen eliminates this H-bond donor capacity while introducing significant steric bulk and modulating the electron density at the carbonyl oxygen . This compound occupies a distinct structural niche among brominated benzamides: it differs from 3-bromo-N-ethylbenzamide (CAS 26819-10-3, lacks N-phenyl) and 3-bromo-N-phenylbenzamide (CAS 63710-33-8, lacks N-ethyl) by simultaneously presenting both hydrophobic substituents on the amide nitrogen, which confers differentiated conformational, electronic, and pharmacokinetic properties relevant to target engagement and synthetic diversification strategies [1].

Why Generic Interchange of 3-Bromo-N-ethyl-N-phenylbenzamide with Simpler Benzamides Fails – The N-Ethyl-N-Phenyl Disubstitution Rationale


The simultaneous N-ethyl+N-phenyl disubstitution pattern in 3-bromo-N-ethyl-N-phenylbenzamide cannot be replicated by mono-substituted or N–H benzamide analogs, and attempting generic substitution with 3-bromo-N-ethylbenzamide, 3-bromo-N-phenylbenzamide, or 3-bromo-N-phenethylbenzamide introduces critical differences in logP, hydrogen-bonding capacity, target-binding conformation, and metabolic stability. The tertiary amide geometry imposed by the two N-substituents restricts rotational freedom and alters the spatial presentation of the 3-bromophenyl pharmacophore relative to simpler analogs [1]. In the context of the broader N-phenylbenzamide chemotype, even subtle modifications to the amide substitution pattern have been shown to produce order-of-magnitude shifts in enzyme inhibition potency: for example, among 3-substituted benzamide Bcr-Abl kinase inhibitors, 3-halogenated derivatives achieved potent antiproliferative activity (K562 cell line), but the amide substitution pattern was critical for maintaining activity, with certain N-substituent modifications leading to complete loss of potency [2]. These class-level observations underscore that generic replacement of the fully elaborated N-ethyl-N-phenyl architecture with a simpler mono-substituted benzamide is scientifically unjustified without confirmatory head-to-head data in the specific assay system of interest.

3-Bromo-N-ethyl-N-phenylbenzamide – Quantitative Comparator Evidence for Differentiated Scientific Selection


Physicochemical Differentiation: Increased LogP and Molecular Volume Versus Simpler 3-Bromo-Benzamide Analogs

The presence of both N-ethyl and N-phenyl substituents on the amide nitrogen in 3-bromo-N-ethyl-N-phenylbenzamide produces a substantial increase in lipophilicity and molecular volume compared to analogs lacking one or both substituents. The calculated logP for the N-ethyl-N-phenylbenzamide core scaffold is 2.90 , which is higher than the logP of simpler N-mono-substituted benzamides that retain a polar N–H. The molecular weight of the target compound (304.18 g/mol; 18 heavy atoms) is significantly greater than that of 3-bromo-N-ethylbenzamide (228.09 g/mol; C9H10BrNO) [1] and 3-bromo-N-phenylbenzamide (276.13 g/mol; C13H10BrNO) , reflecting the combined steric contribution of the dual N-substitution. These differences directly affect membrane permeability, plasma protein binding, and CYP450 susceptibility—parameters critical for cell-based assay performance and in vivo pharmacokinetics.

physicochemical profiling logP comparison drug-likeness

Structural Conformation: Tertiary Amide Geometry Imposes Distinct Conformational Restraints Versus Secondary Benzamides

The tertiary amide in 3-bromo-N-ethyl-N-phenylbenzamide eliminates the amide N–H hydrogen-bond donor present in secondary benzamides (3-bromo-N-ethylbenzamide and 3-bromo-N-phenylbenzamide) while increasing the rotational barrier around the amide C–N bond due to the steric clash between the N-ethyl and N-phenyl groups. This was demonstrated crystallographically for closely related N-ethyl-N-phenylbenzamide derivatives in the opioid receptor ligand series, where the N-ethyl-N-phenylbenzamide moiety adopted a specific conformation that positioned the phenyl ring for productive hydrophobic interactions with the μ-opioid receptor binding pocket, a conformation not accessible to the corresponding N,N-diethylamide analog [1]. The loss of the N–H donor and the defined spatial orientation of the N-phenyl group relative to the 3-bromobenzoyl pharmacophore create a unique three-dimensional pharmacophoric presentation that distinguishes this compound from all mono-N-substituted analogs.

conformational analysis amide geometry target binding

Class-Level Halogen Position Sensitivity: Meta-Bromo Placement on the Benzoyl Ring Modulates Biological Activity Relative to Ortho- and Para-Substituted Analogs

Within the broader class of 3-substituted benzamide derivatives, the position of the halogen substituent on the benzoyl ring has been demonstrated to significantly impact biological activity. In the Bcr-Abl kinase inhibitor series reported by Asaki et al. (2006), 3-halogenated (meta-substituted) benzamide derivatives were identified as highly potent inhibitors, with the 3-substitution pattern being specifically highlighted as favorable for activity against the Bcr-Abl-positive K562 leukemia cell line [1]. Separately, in the N-phenylbenzamide alternative oxidase (AOX) inhibitor series, the compound N-(3-bromophenyl)-3-fluorobenzamide—bearing a meta-bromo substituent on the aniline ring—inhibited germination of Moniliophthora perniciosa spores and reduced fungal infectivity on cocoa plants [2]. These class-level observations establish a precedent that the 3-bromo (meta) substitution pattern, when combined with appropriate amide substitution, can confer meaningful biological activity that may not be preserved when the bromine is relocated to the 2- or 4-position.

halogen position effect SAR benzamide derivatives

Limited Public Bioactivity Data Availability: A Critical Transparency Note for Procurement Risk Assessment

A systematic search of PubMed, ChEMBL, BindingDB, and patent databases (conducted May 2026) identified no primary research articles, patent claims, or curated bioactivity database entries that contain quantitative IC50, Ki, Kd, EC50, or in vivo efficacy data specifically and unambiguously attributable to 3-bromo-N-ethyl-N-phenylbenzamide (CAS 331274-45-4) [1]. Several BindingDB entries with similar substructures or nomenclature were identified but correspond to different compounds upon SMILES verification [2]. This stands in contrast to structurally related benzamides such as 3-bromo-N-phenethylbenzamide (CAS 328931-57-3), which has a ChEMBL ID (CHEMBL1565959) and curated bioactivity data . The absence of curated bioactivity data for the target compound represents a procurement-relevant consideration: it may be an under-explored chemical space opportunity or a compound whose biological activity has not met the threshold for publication.

data availability procurement risk assay gap

Application Scenarios Where 3-Bromo-N-ethyl-N-phenylbenzamide Offers Differentiated Procurement Value


De Novo Phenotypic Screening Where Chemical Novelty and Lack of Prior Annotation Are Assets

The complete absence of curated bioactivity data for 3-bromo-N-ethyl-N-phenylbenzamide in public databases makes it a valuable entry for phenotypic screening libraries seeking chemical diversity with minimal risk of prior art conflict. Its calculated logP of ~2.90 and molecular weight of 304.18 g/mol place it within drug-like chemical space, while its tertiary amide structure eliminates the hydrogen-bond donor associated with secondary benzamides, potentially reducing promiscuous binding to serum proteins and improving the interpretability of positive screening hits. Procurement of this compound for high-throughput phenotypic screening is grounded in the class-level precedent established by 3-substituted benzamide Bcr-Abl inhibitors and N-phenylbenzamide AOX inhibitors, which validate the biological relevance of the chemotype [1][2].

Custom Synthesis Starting Material for Late-Stage Functionalization via the 3-Bromo Handle

The 3-bromo substituent on the benzoyl ring provides a chemically orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification into biaryl, alkyne, or aminated analogs without perturbing the pre-installed N-ethyl-N-phenylbenzamide core. This synthetic strategy is particularly attractive given that the N-ethyl-N-phenyl tertiary amide is challenging to install selectively after the fact; procuring the compound with both the 3-bromo handle and the fully elaborated amide already in place streamlines the synthesis of focused libraries. The X-ray crystallographic precedent from the related N-ethyl-N-phenylbenzamide opioid series confirms that the tertiary amide geometry is structurally well-defined and amenable to structure-based design [1].

Comparative Physicochemical Profiling Against Secondary Benzamide Tool Compounds

For laboratories studying the impact of amide N-substitution on membrane permeability, metabolic stability, or target engagement, 3-bromo-N-ethyl-N-phenylbenzamide serves as the fully substituted tertiary amide comparator to the secondary benzamides 3-bromo-N-ethylbenzamide and 3-bromo-N-phenylbenzamide. The quantitative differences in logP, molecular weight, topological polar surface area, and hydrogen-bond donor count between these compounds provide a controlled chemical series for deconvoluting the contribution of amide N-substitution to pharmacokinetic and pharmacodynamic properties. The physicochemical differentiation is supported by calculated property data: MW of 304.18 vs 228.09 vs 276.13 g/mol, and logP of ~2.90 versus lower values expected for the N–H-containing comparators [3].

Agrochemical Lead Discovery Leveraging N-Phenylbenzamide AOX Inhibitor Precedent

The class-level evidence for N-phenylbenzamide derivatives as alternative oxidase (AOX) inhibitors with antifungal activity against Moniliophthora perniciosa and other phytopathogens provides a rational basis for procuring 3-bromo-N-ethyl-N-phenylbenzamide as a novel scaffold for agrochemical lead discovery [2]. The compound combines the N-phenylbenzamide core—validated for AOX binding by 1H-STD NMR—with the 3-bromo substituent, which in the related compound N-(3-bromophenyl)-3-fluorobenzamide was associated with inhibition of fungal spore germination and reduced plant infectivity. The N-ethyl substitution adds an additional dimension of structural diversity beyond what has been explored in the published AOX inhibitor series, offering potential for improved selectivity or physicochemical properties.

Quote Request

Request a Quote for 3-bromo-N-ethyl-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.